molecular formula C14H12F25N2O4P B12717678 Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate CAS No. 93857-46-6

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate

Cat. No.: B12717678
CAS No.: 93857-46-6
M. Wt: 778.19 g/mol
InChI Key: XZJXCSDVEJUEAJ-UHFFFAOYSA-N
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Description

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate is a highly fluorinated organophosphate compound. It is characterized by its long perfluorinated alkyl chain, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride (POCl3) to form the corresponding phosphoric acid ester. This ester is then neutralized with ammonia to yield the diammonium salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid and ammonium fluoride.

    Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, although these reactions are generally slow due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction under normal conditions due to the stability of the C-F bonds.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols under elevated temperatures.

    Oxidation and Reduction: Strong oxidizing or reducing agents under extreme conditions.

Major Products Formed

    Hydrolysis: Phosphoric acid and ammonium fluoride.

    Substitution: Substituted fluorinated alkyl phosphates.

    Oxidation and Reduction: Typically, no significant products due to the stability of the compound.

Scientific Research Applications

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate is used in various scientific research applications, including:

    Surface Coatings: Its low surface energy makes it ideal for creating hydrophobic and oleophobic coatings on various substrates.

    Biomedical Research: The compound’s chemical resistance and biocompatibility make it useful in developing drug delivery systems and medical devices.

    Environmental Science: It is used in studies related to the environmental impact and degradation of fluorinated compounds.

    Industrial Applications: The compound is employed in the manufacture of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The unique properties of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate are primarily due to its long perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance, allowing the compound to interact with various molecular targets and pathways. In biomedical applications, it can form stable complexes with biomolecules, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific chain length and the presence of multiple fluorine atoms, which provide exceptional thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring durable and inert materials.

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate (CAS No. 93857-52-4) is a synthetic compound belonging to the class of phosphates. Its unique structure includes a long perfluorinated alkyl chain which imparts distinct physicochemical properties. This article delves into the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H12F31N2O4P
  • Molecular Weight : 928.21 g/mol
  • CAS Number : 93857-52-4

The compound is characterized by its high fluorine content and hydrophobic nature due to the long carbon chain. These properties make it relevant in various applications including surfactants and potential pharmaceutical intermediates.

Antimicrobial Properties

Research indicates that diammonium phosphates exhibit antimicrobial activity. A study conducted on similar compounds showed that they can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the phosphate compounds .

Cytotoxicity Studies

Cytotoxicity assays performed on mammalian cell lines have demonstrated that diammonium phosphate derivatives can induce apoptosis in cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly based on the specific cell line and exposure duration. For instance, studies have shown IC50 values ranging from 10 to 50 µM for different cancer cell lines .

In Vivo Studies

In vivo studies using animal models have explored the effects of diammonium phosphates on metabolic functions. These studies suggest potential roles in modulating lipid metabolism and influencing inflammatory pathways. However, comprehensive data on long-term effects and safety profiles remain limited .

Environmental Impact

The environmental implications of perfluorinated compounds are a growing concern due to their persistence and bioaccumulation potential. Research indicates that diammonium phosphates may contribute to ecological toxicity in aquatic systems. Evaluations of their degradation pathways are essential for understanding their environmental fate .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various diammonium phosphates against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts with increasing concentrations of the compound. The study concluded that these compounds could serve as potential disinfectants in clinical settings .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, different concentrations of diammonium phosphate were tested on human breast cancer cells (MCF-7). Results showed that concentrations above 20 µM led to significant reductions in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells at these concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduction of apoptosis in cancer cells
Metabolic ModulationEffects on lipid metabolism
Environmental ToxicityPotential ecological impact

Properties

CAS No.

93857-46-6

Molecular Formula

C14H12F25N2O4P

Molecular Weight

778.19 g/mol

IUPAC Name

diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate

InChI

InChI=1S/C14H6F25O4P.2H3N/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39;;/h1-2H2,(H2,40,41,42);2*1H3

InChI Key

XZJXCSDVEJUEAJ-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

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